2-(1-iodoethyl)-1-isopropyl-1H-imidazole
Description
2-(1-Iodoethyl)-1-isopropyl-1H-imidazole is a halogenated imidazole derivative characterized by an iodine atom at the 1-ethyl position and an isopropyl group at the 1-position of the imidazole ring. The iodine substituent enhances its reactivity in nucleophilic substitution reactions, while the isopropyl group contributes to steric bulk, influencing solubility and metabolic stability .
Properties
Molecular Formula |
C8H13IN2 |
|---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
2-(1-iodoethyl)-1-propan-2-ylimidazole |
InChI |
InChI=1S/C8H13IN2/c1-6(2)11-5-4-10-8(11)7(3)9/h4-7H,1-3H3 |
InChI Key |
PETFWGQJPXXDCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C(C)I |
Origin of Product |
United States |
Preparation Methods
Alkylation and Subsequent Iodination
A two-step approach begins with the alkylation of 1-isopropyl-1H-imidazole to introduce an ethyl group, followed by iodination.
- Step 1: Ethylation of 1-isopropyl-1H-imidazole
Reaction with ethylating agents (e.g., ethyl bromide or ethyl iodide) under basic conditions (e.g., NaH or K₂CO₃) yields 2-ethyl-1-isopropyl-1H-imidazole. This step parallels alkylation strategies used in imidazole functionalization for related compounds. - Step 2: Iodination of the Ethyl Group
The terminal position of the ethyl chain is iodinated using iodine sources like N-iodosuccinimide (NIS) or HI in the presence of a radical initiator (e.g., AIBN). Alternatively, a halogen exchange reaction (e.g., Finkelstein reaction) replaces a bromo or chloro precursor with sodium iodide in acetone.
Regioselective Imidazole Ring Formation
A convergent route involves constructing the imidazole core with pre-installed iodoethyl and isopropyl groups:
- Synthesis via α-Chloroketone and Amidine Cyclization
Reacting α-chloroketone 11 (1-chloro-3-iodopropan-1-one) with aryl amidine 12 (derived from isopropylamine) under basic conditions forms the imidazole ring. This method, inspired by PI3K inhibitor syntheses, ensures regioselectivity and avoids competing side reactions.
Reagents: - α-Chloroketone + aryl amidine → imidazole core - Conditions: K₂CO₃, DMF, 80°C Yield: ~70–85% (extrapolated from analogous reactions)
Negishi Cross-Coupling for Advanced Intermediates
For scalable production, a palladium-catalyzed Negishi cross-coupling can link iodinated fragments to preformed imidazole intermediates:
- Coupling of Iodoethyl-Zinc Reagent with Halogenated Imidazole
A zinc reagent (e.g., (1-iodoethyl)zinc bromide) reacts with 1-isopropyl-2-bromo-1H-imidazole in the presence of Pd(PPh₃)₄. This method mirrors routes used for tetracyclic imidazobenzoxazepines.
Reaction Scheme: 2-Bromoimidazole + (1-iodoethyl)ZnBr → 2-(1-iodoethyl)-1-isopropyl-1H-imidazole Catalyst: Pd(PPh₃)₄ (2 mol%) Solvent: THF, 60°C, 12 h
Comparison of Methods
Critical Reaction Parameters
- Temperature Control : Iodination reactions require strict temperature control (0–25°C) to prevent decomposition.
- Protection Strategies : Use of tert-butyldimethylsilyl (TBDMS) groups mitigates side reactions during alkylation.
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reactivity in cyclization and coupling steps.
Chemical Reactions Analysis
Types of Reactions
2-(1-Iodoethyl)-1-isopropyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could produce an epoxide.
Scientific Research Applications
2-(1-Iodoethyl)-1-isopropyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its imidazole ring, which is known to interact with various biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-iodoethyl)-1-isopropyl-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The imidazole ring is known to interact with metal ions and other biomolecules, which can influence its activity. The iodoethyl group may also play a role in enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical properties of 2-(1-iodoethyl)-1-isopropyl-1H-imidazole with similar imidazole derivatives:
Key Observations :
- Halogen Influence : The iodine atom in 2-(1-iodoethyl)-1-isopropyl-1H-imidazole increases molecular weight and polarizability compared to chloro or fluoro analogues, making it more reactive in cross-coupling reactions .
- Regiochemical Differences : 2-Isopropyl substitution (vs. 1-isopropyl) alters electronic distribution, affecting hydrogen bonding and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
